![molecular formula C24H27N3O5 B3036898 Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate CAS No. 400085-38-3](/img/structure/B3036898.png)
Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . Pyrazole derivatives have been synthesized and studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of the compound would likely involve a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The exact structure would depend on the specific arrangement and bonding of the functional groups in the compound.Scientific Research Applications
Synthesis and Chemical Properties
Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate is involved in various chemical syntheses and characterizations, demonstrating its utility in the development of pharmaceutical compounds and materials. For instance, it has been synthesized for pharmacological evaluation through a Bischler-Napieralski type reaction, indicating its relevance in medicinal chemistry research (Ito & Oda, 1966). Additionally, its structural elements are explored in the synthesis of complexes, such as CuI complexes with N,N',S,S' scorpionate ligands, showcasing its potential in materials science and coordination chemistry (Gennari et al., 2008).
Pharmaceutical Research
The compound is also investigated for its pharmaceutical potential. For example, its derivatives have been synthesized and evaluated for antimicrobial properties, contributing to the search for new therapeutic agents (Prakash et al., 2011). Another study explored the cardioactivity of related dihydropyridine compounds, suggesting the relevance of such structures in cardiovascular drug development (McKenna et al., 1988).
Materials Chemistry
In materials chemistry, its derivatives are used to synthesize novel compounds with potential applications in various fields. For instance, the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate via Hantzsch condensation reaction highlights its utility in organic synthesis and materials preparation (Zhang, Pan, & Liu, 2009).
properties
IUPAC Name |
diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-6-30-23(28)19-13-20(24(29)31-7-2)22(32-14-18-10-8-15(3)9-11-18)25-21(19)27-17(5)12-16(4)26-27/h8-13H,6-7,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWGVVZTHREBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1N2C(=CC(=N2)C)C)OCC3=CC=C(C=C3)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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